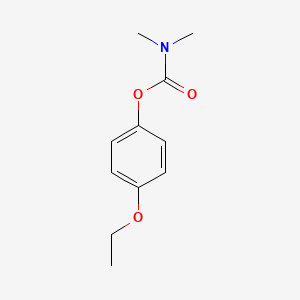
4-Ethoxyphenol dimethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxyphenol dimethylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an ethoxy group attached to a phenol ring, which is further bonded to a dimethylcarbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxyphenol dimethylcarbamate typically involves the reaction of 4-ethoxyphenol with dimethyl carbonate in the presence of a catalyst. This reaction is known as carbamoylation and can be carried out under mild conditions. The general reaction is as follows:
4-Ethoxyphenol+Dimethyl Carbonate→4-Ethoxyphenol Dimethylcarbamate+Methanol
Industrial Production Methods
In industrial settings, the synthesis of carbamates often avoids the use of hazardous reagents like phosgene. Instead, environmentally friendly methods using dimethyl carbonate are preferred. Catalysts such as iron-chrome (Fe₂O₃/Cr₂O₃) are employed to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxyphenol dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The carbamate group can be reduced to amines.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted phenols and carbamates.
Scientific Research Applications
4-Ethoxyphenol dimethylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations
Mechanism of Action
The mechanism of action of 4-Ethoxyphenol dimethylcarbamate involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The phenol group can also scavenge free radicals, contributing to its antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenol: Similar structure but with a methoxy group instead of an ethoxy group.
4-Benzyloxyphenol: Contains a benzyloxy group instead of an ethoxy group.
Hydroquinone: Lacks the carbamate group but has similar phenolic properties.
Uniqueness
4-Ethoxyphenol dimethylcarbamate is unique due to its combination of an ethoxy group and a dimethylcarbamate group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
73986-55-7 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
(4-ethoxyphenyl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C11H15NO3/c1-4-14-9-5-7-10(8-6-9)15-11(13)12(2)3/h5-8H,4H2,1-3H3 |
InChI Key |
SZRHHXSVBUWREK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















